

S 38093 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: S 38093 hydrochloride

Cat. No.: B10780430

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Reference |
|-------------------|--------------|-----------|
| CAS Number | 1222097-72-4 | [1][2] |
| Molecular Formula | C17H25ClN2O2 | [1][2] |

Pharmacological Profile

S 38093 hydrochloride is a brain-penetrant antagonist and inverse agonist of the histamine H3 receptor. It exhibits moderate affinity for rat, mouse, and human H3 receptors with no significant affinity for other histamine receptor subtypes.[1] Its mechanism of action leads to an increase in histamine release in the brain, which is associated with pro-cognitive and wakefulness-promoting effects.

Binding Affinity and Functional Activity

| Species/Assay | Parameter | Value (μM) |
|-------------------------------------|-----------|------------|
| Rat H3 Receptor | Ki | 8.8 |
| Mouse H3 Receptor | Ki | 1.44 |
| Human H3 Receptor | Ki | 1.2 |
| Mouse H3 Receptor (Antagonist) | KB | 0.65 |
| Human H3 Receptor (Antagonist) | KB | 0.11 |
| Rat H3 Receptor (Inverse Agonist) | EC50 | 9 |
| Human H3 Receptor (Inverse Agonist) | EC50 | 1.7 |

Pharmacokinetic Properties

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |
|---------|------------|---------------------|-----------|
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures and specifics from studies on H3 receptor ligands.

Objective: To determine the binding affinity (Ki) of **S 38093 hydrochloride** for the histamine H3 receptor.

Materials:

- Cell membranes expressing the histamine H3 receptor (from HEK293 cells or rat brain cortex).
- Radioligand: [3H]-N- α -methylhistamine ([3H]NAMH) or other suitable H3 receptor radioligand.
- **S 38093 hydrochloride.**
- Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its K_d , and varying concentrations of **S 38093 hydrochloride**. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The K_i value for **S 38093 hydrochloride** is then calculated from the IC_{50} value (the concentration of S 38093 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on studies investigating the effect of S 38093 on neurotransmitter levels in the brain.[3]

Objective: To measure the extracellular levels of histamine and acetylcholine in the prefrontal cortex of freely moving rats following administration of **S 38093 hydrochloride**.

Materials:

- Male Wistar rats.
- **S 38093 hydrochloride**.
- Vehicle (e.g., saline).
- Microdialysis probes.
- Stereotaxic apparatus.
- Perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- Fraction collector.
- High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

Procedure:

- **Surgery:** Anesthetize the rats and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for several days.
- **Probe Insertion:** On the day of the experiment, insert a microdialysis probe through the guide cannula.
- **Perfusion:** Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- **Baseline Collection:** Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
- **Drug Administration:** Administer **S 38093 hydrochloride** (e.g., 10 mg/kg, i.p.) or vehicle.
- **Sample Collection:** Continue to collect dialysate samples for several hours post-administration.
- **Analysis:** Analyze the concentration of histamine and acetylcholine in the dialysate samples using HPLC.
- **Data Analysis:** Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of S 38093 with the vehicle control.

Morris Water Maze for Spatial Working Memory

This protocol is a standard procedure for the Morris water maze, as used in studies evaluating the pro-cognitive effects of S 38093.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To assess the effect of **S 38093 hydrochloride** on spatial working memory in rats.

Materials:

- Circular water tank (water maze).
- Escape platform.
- Non-toxic substance to make the water opaque (e.g., milk powder or non-toxic paint).
- Video tracking system.

- **S 38093 hydrochloride.**

- Vehicle.

Procedure:

- **Apparatus Setup:** Fill the water maze with water and make it opaque. Place a submerged escape platform in a fixed location in one of the quadrants. The water temperature should be maintained at a constant level.
- **Acclimation:** Allow the rats to acclimate to the testing room and handle them for a few days before the experiment.
- **Drug Administration:** Administer **S 38093 hydrochloride** (e.g., 0.1 mg/kg, p.o.) or vehicle a set time before the training session.
- **Training Trials:** Place the rat in the water facing the wall of the tank at one of the four starting positions. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform. Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds). Conduct multiple trials per day for several days.
- **Probe Trial:** 24 hours after the last training trial, remove the platform from the maze. Place the rat in the maze and allow it to swim for a set duration (e.g., 60 seconds).
- **Data Collection:** Use the video tracking system to record the escape latency (time to find the platform), path length, and swimming speed during the training trials. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
- **Data Analysis:** Compare the performance of the S 38093-treated group with the vehicle-treated group. A shorter escape latency and a greater amount of time spent in the target quadrant indicate improved spatial memory.

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and couples to the Gi/o family of G proteins.[8][9] Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] As an inverse agonist, S 38093 binds to the H3 receptor and reduces its constitutive activity, thereby leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This increase in cAMP can then activate protein kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function and neurotransmitter release.

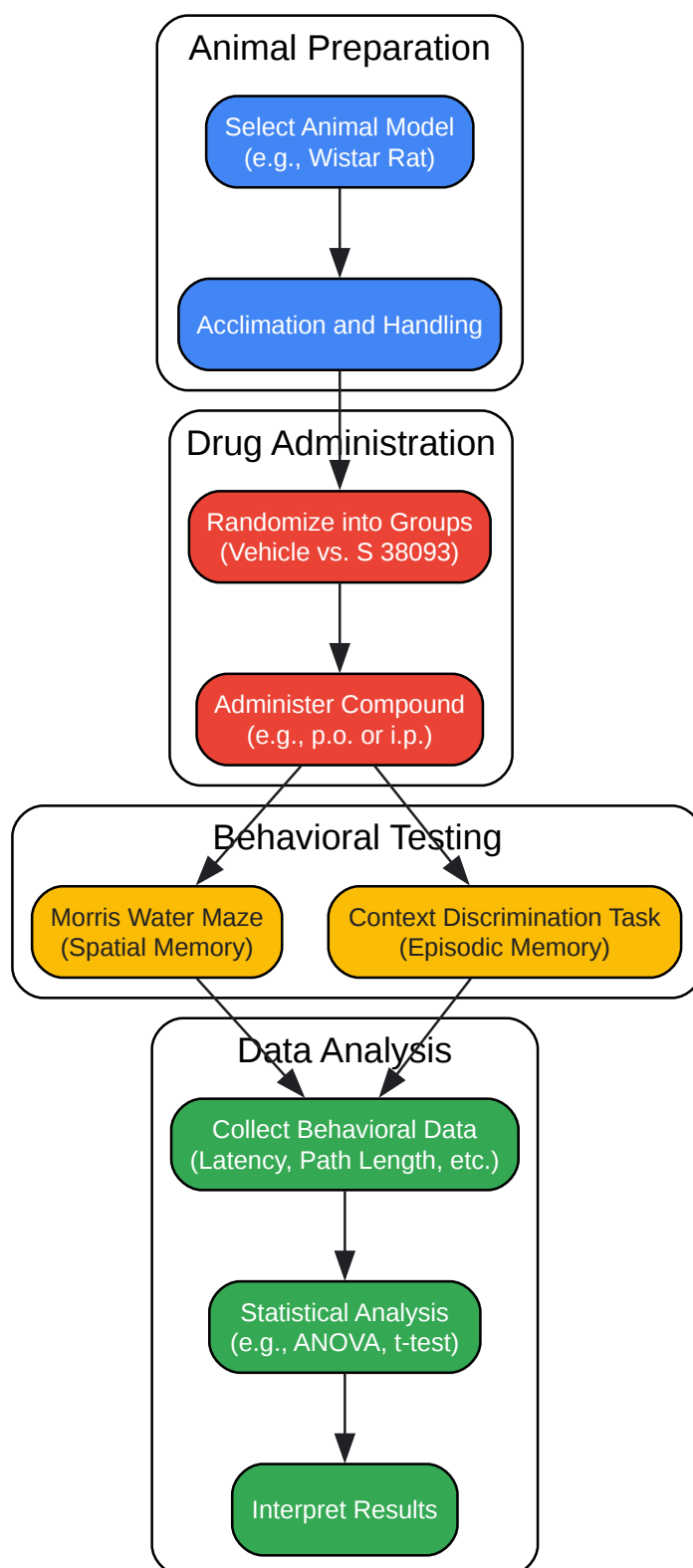


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Caption: **S 38093 hydrochloride** acts as an inverse agonist at the histamine H3 receptor.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of **S 38093 hydrochloride**'s pro-cognitive effects.



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Caption: Workflow for assessing the pro-cognitive effects of **S 38093 hydrochloride**.

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